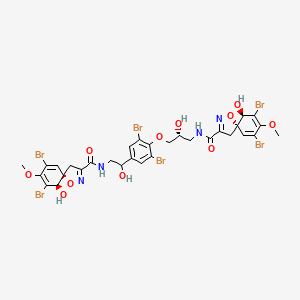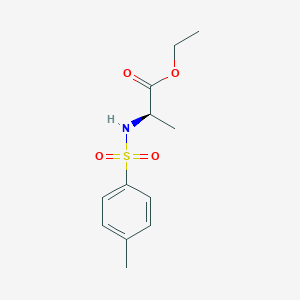
Ethyl tosyl-D-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl tosyl-D-alaninate is a compound that belongs to the class of tosylates, which are commonly used in organic synthesis. This compound is derived from D-alanine, an amino acid, and is modified with an ethyl ester and a tosyl group. The presence of the tosyl group makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of peptides and other complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl tosyl-D-alaninate typically involves the esterification of D-alanine with ethanol, followed by the introduction of the tosyl group. The process can be summarized in the following steps:
Esterification: D-alanine is reacted with ethanol in the presence of an acid catalyst to form ethyl D-alaninate.
Tosylation: The ethyl D-alaninate is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of D-alanine and ethanol are reacted in industrial reactors with acid catalysts.
Tosylation in Bulk: The resulting ethyl D-alaninate is then tosylated using tosyl chloride in the presence of a base, ensuring efficient mixing and reaction completion
Análisis De Reacciones Químicas
Types of Reactions: Ethyl tosyl-D-alaninate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield D-alanine and ethanol
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the tosyl group under mild conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products:
Substitution: Various substituted alanine derivatives.
Reduction: Ethyl D-alaninol.
Hydrolysis: D-alanine and ethanol
Aplicaciones Científicas De Investigación
Ethyl tosyl-D-alaninate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules
Biology: Studied for its potential role in modifying peptides to enhance their stability and bioavailability
Medicine: Investigated for its use in drug development, particularly in the design of peptide-based therapeutics
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of ethyl tosyl-D-alaninate primarily involves its role as an intermediate in chemical reactions. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various derivatives of D-alanine. These reactions are crucial in the synthesis of peptides and other bioactive molecules .
Comparación Con Compuestos Similares
Ethyl tosyl-L-alaninate: Similar structure but derived from L-alanine.
Methyl tosyl-D-alaninate: Similar structure but with a methyl ester instead of an ethyl ester.
Tosyl-D-proline: Another tosylated amino acid derivative
Uniqueness: this compound is unique due to its specific configuration (D-alanine) and the presence of both an ethyl ester and a tosyl group. This combination makes it particularly useful in the synthesis of peptides and other complex molecules, offering advantages in terms of reactivity and stability compared to its analogs .
Propiedades
Fórmula molecular |
C12H17NO4S |
|---|---|
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C12H17NO4S/c1-4-17-12(14)10(3)13-18(15,16)11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3/t10-/m1/s1 |
Clave InChI |
RJYNKHXDNVWWHC-SNVBAGLBSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](C)NS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canónico |
CCOC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12845685.png)
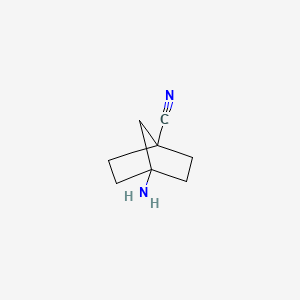
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B12845696.png)
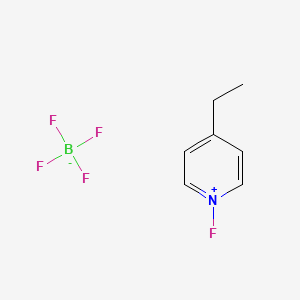
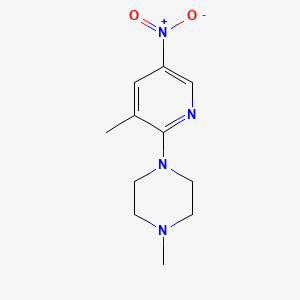
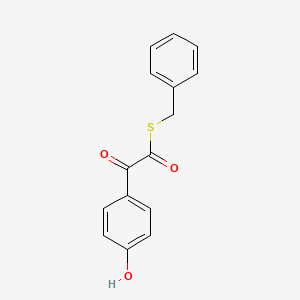

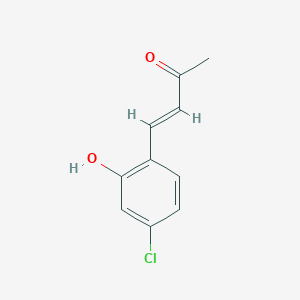
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)
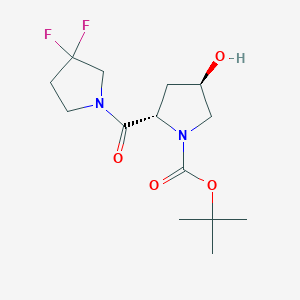
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)

